[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL4F8-6 involves the combination of various lipid components under specific reaction conditions. The formal name of CL4F8-6 is 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate) . The preparation typically involves esterification reactions where the hydroxyl groups of the lipid backbone react with fatty acid derivatives .
Industrial Production Methods: In industrial settings, the production of CL4F8-6 is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity . The compound is often formulated as a solution in ethanol for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions: CL4F8-6 primarily undergoes ionization reactions due to its cationic nature . It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions: The ionization of CL4F8-6 is influenced by the pH of the environment, with a pKa of 6.14 . Esterification reactions typically involve reagents such as fatty acid chlorides or anhydrides, while hydrolysis reactions require the presence of water or aqueous solutions .
Major Products Formed: The major products formed from the reactions of CL4F8-6 include various lipid derivatives and ionized forms of the compound .
Scientific Research Applications
CL4F8-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is extensively used in the formation of lipid nanoparticles for mRNA delivery . These nanoparticles have been employed in gene therapy, where they encapsulate mRNA encoding specific proteins or nucleases such as Cas9 . This allows for targeted gene knockdown or editing in vivo .
In medicine, CL4F8-6-based lipid nanoparticles have been used to deliver therapeutic mRNA to the liver, demonstrating potential for treating liver diseases . In industry, the compound is utilized in the development of advanced drug delivery systems and nanomedicine .
Mechanism of Action
The mechanism of action of CL4F8-6 involves its ability to form lipid nanoparticles that can encapsulate and protect mRNA molecules . Upon intravenous administration, these nanoparticles accumulate in specific tissues, such as the liver . The ionizable nature of CL4F8-6 allows it to interact with cellular membranes, facilitating the delivery of mRNA into cells . Once inside the cells, the mRNA is translated into the target protein, exerting its therapeutic effects .
Comparison with Similar Compounds
CL4F8-6 is unique among ionizable cationic lipids due to its specific structure and pKa value . Similar compounds include other ionizable lipids used in mRNA delivery, such as DLin-MC3-DMA and C12-200 . Compared to these compounds, CL4F8-6 offers enhanced stability and fusogenicity, making it a preferred choice for certain applications .
List of Similar Compounds:- DLin-MC3-DMA
- C12-200
Properties
Molecular Formula |
C51H101NO5 |
---|---|
Molecular Weight |
808.3 g/mol |
IUPAC Name |
[7-[4-(dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C51H101NO5/c1-7-13-17-25-35-47(36-26-18-14-8-2)49(53)56-45-33-23-21-29-39-51(55,41-31-32-44-52(42-11-5)43-12-6)40-30-22-24-34-46-57-50(54)48(37-27-19-15-9-3)38-28-20-16-10-4/h47-48,55H,7-46H2,1-6H3 |
InChI Key |
FIQJUNNYZXWQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)OCCCCCCC(CCCCCCOC(=O)C(CCCCCC)CCCCCC)(CCCCN(CCC)CCC)O |
Origin of Product |
United States |
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